molecular formula C10H11NO4 B14798822 Ethyl 2-nitro-2-phenylacetate

Ethyl 2-nitro-2-phenylacetate

Cat. No.: B14798822
M. Wt: 209.20 g/mol
InChI Key: UOPDDJVMIXXHQI-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-2-phenylacetate is an organic compound with the molecular formula C10H11NO4. It is an ester derived from phenylacetic acid and is characterized by the presence of a nitro group (-NO2) attached to the alpha carbon of the phenylacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-nitro-2-phenylacetate can be synthesized through several methods. One common approach involves the nitration of ethyl phenylacetate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the phenylacetic acid ester. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.

Another method involves the esterification of 2-nitro-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction proceeds via the formation of an intermediate nitro-phenylacetic acid, which then reacts with ethanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-2-phenylacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-nitro-2-phenylacetic acid and ethanol. This reaction can be catalyzed by acids or bases.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Hydrolysis: Aqueous solutions of strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Ethyl 2-amino-2-phenylacetate.

    Hydrolysis: 2-nitro-2-phenylacetic acid and ethanol.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-nitro-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-nitro-2-phenylacetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of an acid and an alcohol.

Comparison with Similar Compounds

Ethyl 2-nitro-2-phenylacetate can be compared with similar compounds such as:

    Ethyl phenylacetate: Lacks the nitro group and has different reactivity and applications.

    Methyl phenylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-Nitro-2-phenylacetic acid: The acid form of the compound without the ester group.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-nitro-2-phenylacetate

InChI

InChI=1S/C10H11NO4/c1-2-15-10(12)9(11(13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

UOPDDJVMIXXHQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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